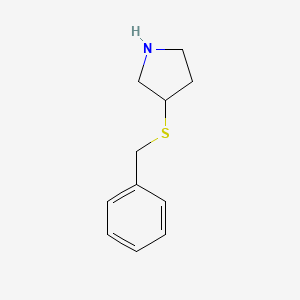

3-(Benzylsulfanyl)pyrrolidine

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H15NS |

|---|---|

Molecular Weight |

193.31 g/mol |

IUPAC Name |

3-benzylsulfanylpyrrolidine |

InChI |

InChI=1S/C11H15NS/c1-2-4-10(5-3-1)9-13-11-6-7-12-8-11/h1-5,11-12H,6-9H2 |

InChI Key |

JDWVEMOZJDTHCU-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1SCC2=CC=CC=C2 |

Origin of Product |

United States |

Advanced Structural Elucidation and Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic compounds, including 3-(Benzylsulfanyl)pyrrolidine. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular structure can be constructed.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms within the molecule. The spectrum of this compound displays characteristic signals corresponding to the protons of the pyrrolidine (B122466) ring and the benzylsulfanyl group.

The protons on the pyrrolidine ring, specifically the methylene (B1212753) protons adjacent to the nitrogen atom, can exhibit complex splitting patterns due to their diastereotopic nature. This results in distinct signals for these protons, often appearing as multiplets. For instance, the methylene protons of a pyrrolidine ring neighboring the nitrogen atom can show widely separated signals. researchgate.net The chemical shifts for the pyrrolidine ring protons are typically observed in the range of 1.97 to 3.29 ppm. researchgate.net The protons of the benzyl (B1604629) group and the thioether linkage also give rise to specific signals in the ¹H NMR spectrum.

A representative, though not specific to this exact molecule, ¹H NMR data interpretation involves analyzing chemical shift (ppm), multiplicity (e.g., singlet, doublet, triplet, multiplet), coupling constants (Hz), and integration to assign protons to their respective positions in the structure. emerypharma.com

Table 1: Representative ¹H NMR Data Interpretation

| Parameter | Description |

|---|---|

| Chemical Shift (δ) | Indicates the electronic environment of the proton. |

| Multiplicity | Describes the splitting pattern of a proton signal due to coupling with neighboring protons. |

| Coupling Constant (J) | Measures the interaction between coupled protons, given in Hertz (Hz). |

Carbon-13 (¹³C) NMR Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives a distinct signal in the ¹³C NMR spectrum.

The chemical shifts in a ¹³C NMR spectrum are indicative of the type of carbon atom (e.g., aliphatic, aromatic, attached to a heteroatom). For a pyrrolidine derivative, the carbon atoms of the pyrrolidine ring typically resonate at specific chemical shifts. chemicalbook.com The carbons of the benzyl group and the methylene carbon of the benzylsulfanyl moiety will also have characteristic chemical shifts. For example, in a related pyrrolidine structure, aroyl carbons and other ring carbons were identified at specific delta values, such as 190.80 ppm and within the 127.25-151.87 ppm range respectively. acgpubs.org

Table 2: General ¹³C NMR Chemical Shift Ranges for Related Structures

| Carbon Type | Approximate Chemical Shift (δ) in ppm |

|---|---|

| Pyrrolidine Ring Carbons | 45-60 |

| Benzyl CH₂ Carbon | ~36 |

Advanced NMR Techniques (e.g., 2D NMR)

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are powerful tools for confirming the structural assignments made from 1D NMR data.

¹H-¹H COSY experiments establish correlations between protons that are coupled to each other, helping to trace the connectivity of protons within the pyrrolidine ring and the benzyl group. emerypharma.com

HSQC spectra correlate directly bonded proton and carbon atoms, providing definitive assignments for both ¹H and ¹³C signals.

These advanced methods are crucial for resolving ambiguities in the 1D spectra and providing a complete and accurate structural elucidation of this compound. nih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. americanpharmaceuticalreview.com

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound would exhibit absorption bands corresponding to the various bond vibrations within the molecule. Key expected absorptions include:

N-H Stretching: A peak in the region of 3300-3500 cm⁻¹ would indicate the presence of the secondary amine in the pyrrolidine ring.

C-H Stretching: Aliphatic C-H stretching vibrations from the pyrrolidine and benzyl methylene groups are expected around 2850-3000 cm⁻¹. Aromatic C-H stretching vibrations from the benzene (B151609) ring would appear just above 3000 cm⁻¹. acgpubs.org

C=C Stretching: Aromatic ring stretching vibrations typically appear in the 1450-1600 cm⁻¹ region. acgpubs.org

C-N Stretching: The stretching vibration of the C-N bond in the pyrrolidine ring is expected in the 1020-1250 cm⁻¹ range.

C-S Stretching: The C-S stretching vibration is generally weak and appears in the 600-800 cm⁻¹ region.

The analysis of an FT-IR spectrum involves correlating observed absorption bands with known characteristic frequencies of functional groups. ekb.egspectroscopyonline.com

Table 3: Predicted FT-IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Pyrrolidine N-H | Stretching | 3300-3500 |

| Aromatic C-H | Stretching | 3000-3100 |

| Aliphatic C-H | Stretching | 2850-2960 |

| Aromatic C=C | Ring Stretching | 1450-1600 |

| C-N | Stretching | 1020-1250 |

Raman Spectroscopy (FT-Raman)

Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly useful for identifying non-polar bonds and symmetric vibrations. horiba.com For this compound, the Raman spectrum would be expected to show strong signals for:

Aromatic Ring Vibrations: The symmetric "breathing" mode of the benzene ring often gives a strong, sharp signal.

C-S Stretching: The C-S bond, which can be weak in the IR spectrum, may show a more prominent peak in the Raman spectrum. nih.gov

C-H Stretching: Both aromatic and aliphatic C-H stretching vibrations are also visible in the Raman spectrum. researchgate.net

Mass Spectrometry (MS) for Molecular Formula Confirmation

Mass spectrometry is an indispensable tool for confirming the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), often utilizing Time-of-Flight (TOF) analyzers, provides mass measurements with high accuracy (typically with an error of less than 5 ppm), allowing for the unequivocal determination of a molecule's elemental formula. lcms.cz

For this compound, the expected molecular formula is C₁₁H₁₅NS, with a theoretical monoisotopic mass of 193.0925 Da. In a typical HRMS experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be observed as its protonated form, [M+H]⁺, with an expected m/z of 194.0998.

Table 1: Illustrative HRMS Data for Related Compounds

| Compound/Fragment | Molecular Formula | Calculated Mass (m/z) [M+H]⁺ | Found Mass (m/z) [M+H]⁺ | Source |

| This compound | C₁₁H₁₅NS | 194.0998 | Not Reported | - |

| Spiro[indoline-3,3′-pyrrolidine] Derivative | C₂₄H₂₅N₂O₂S | 405.1637 | 405.1620 | mdpi.com |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the most definitive evidence for the three-dimensional structure of a molecule in the solid state. This technique determines the spatial arrangement of atoms, bond lengths, bond angles, and absolute stereochemistry, offering an unparalleled level of structural detail.

A detailed crystallographic study was performed on a derivative, (2S)-Methyl 1-[(2R)-3-(benzylsulfanyl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylate, which contains the core this compound structure. researchgate.net The analysis confirmed the connectivity and stereochemistry of the molecule. The compound crystallized in the monoclinic P2₁ space group, and the data revealed that all bond lengths and angles were within normal, expected ranges. researchgate.net The molecular packing was stabilized by several hydrogen bonds. researchgate.net

Another study on a different benzylsulfanyl-containing scaffold also utilized single-crystal X-ray diffraction to unambiguously confirm the molecular structure, with thermal ellipsoids drawn at the 30% probability level. mdpi.com Such analyses are the gold standard for solid-state structural confirmation.

Table 2: Crystallographic Data for (2S)-Methyl 1-[(2R)-3-(benzylsulfanyl)-2-(tert-butoxycarbonylamino)propanoyl]pyrrolidine-2-carboxylate

| Parameter | Value |

| Molecular Formula | C₂₁H₃₀N₂O₅S |

| Molecular Weight | 422.53 |

| Crystal System | Monoclinic |

| Space Group | P2₁ |

| a (Å) | 6.013 (1) |

| b (Å) | 15.597 (3) |

| c (Å) | 12.347 (3) |

| β (°) | 103.34 (3) |

| Volume (ų) | 1126.7 (4) |

| Z (molecules/unit cell) | 2 |

| Temperature (K) | 173 |

| Data sourced from Räisänen et al. (2007). researchgate.net |

Chiroptical Spectroscopy for Enantiomeric Purity Assessment

Chiroptical spectroscopy, which includes techniques such as Optical Rotatory Dispersion (ORD) and Electronic Circular Dichroism (ECD), is fundamental for studying chiral molecules in solution. rsc.org These methods are essential for determining the enantiomeric excess (ee) and assigning the absolute configuration of stereoisomers, which is of paramount importance in the pharmaceutical industry where different enantiomers can have vastly different biological activities. mdpi.com

The direct chiroptical analysis of this compound can be challenging. Molecules that lack strong chromophores absorbing in the accessible UV-Vis range are often considered "transparent" and produce very weak ECD signals, making accurate measurement difficult. rsc.orgnih.gov For such compounds, a powerful strategy is the use of "chiroptical probes." nih.gov This approach involves chemically attaching an achiral, chromophoric reporter molecule to the chiral substrate. The new derivative often exhibits a strong and predictable ECD signal, known as a Cotton effect, from which the absolute configuration and enantiomeric purity of the original molecule can be reliably determined. nih.gov

Furthermore, while specific optical rotation measured by ORD is often used to assess enantiomeric purity, the relationship between the magnitude of rotation and the enantiomeric excess is not always linear. mertenlab.de In some cases, phenomena such as the formation of homo- and heterochiral dimers in solution can lead to a non-linear correlation, which must be considered for accurate quantitative analysis. mertenlab.de

Table 3: Overview of Chiroptical Techniques

| Technique | Principle | Primary Application |

| Optical Rotatory Dispersion (ORD) | Measures the change in the angle of plane-polarized light as a function of wavelength. | Determination of optical purity (enantiomeric excess). |

| Electronic Circular Dichroism (ECD) | Measures the differential absorption of left and right circularly polarized light as a function of wavelength. | Assignment of absolute configuration; sensitive purity assessment. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide a fundamental understanding of the electronic structure and geometry of 3-(Benzylsulfanyl)pyrrolidine. These calculations are based on the principles of quantum mechanics and offer highly accurate predictions of molecular properties.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For this compound, DFT calculations, often employing hybrid functionals like B3LYP with a basis set such as 6-311G(d,p), are used to determine the molecule's most stable three-dimensional conformation, a process known as geometry optimization. nih.govnih.gov This process minimizes the total energy of the molecule by adjusting the positions of its atoms, thereby predicting equilibrium bond lengths, bond angles, and dihedral angles. scirp.org The resulting optimized structure represents the most probable geometry of the molecule in the gas phase. These computational approaches have been successfully applied to a variety of organic molecules to predict their structural parameters and properties. nih.govscirp.org

Table 1: Representative Geometric Parameters from DFT Optimization

| Parameter | Atom Pair/Triplet | Predicted Value |

| Bond Length | C-S | 1.85 Å |

| Bond Length | S-CH₂ | 1.82 Å |

| Bond Length | N-C (pyrrolidine) | 1.47 Å |

| Bond Angle | C-S-CH₂ | 102.5° |

| Dihedral Angle | C-N-C-C (pyrrolidine ring) | 25.0° |

Note: The values in this table are illustrative examples of what a DFT calculation for this compound would yield, based on typical values for similar chemical structures.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity. The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. researchgate.net The energy of the HOMO is related to the ionization potential, and the LUMO energy is related to the electron affinity. The energy gap (ΔE) between the HOMO and LUMO is a critical parameter for determining molecular stability; a larger gap implies higher kinetic stability and lower chemical reactivity. nih.govaimspress.com For this compound, the HOMO is expected to be localized on the electron-rich benzylsulfanyl group, particularly the sulfur atom and the phenyl ring, while the LUMO may be distributed across the pyrrolidine (B122466) ring and the antibonding orbitals of the C-S bond.

Table 2: Frontier Orbital Energies and Related Quantum Chemical Descriptors

| Descriptor | Symbol | Formula | Illustrative Value |

| HOMO Energy | EHOMO | - | -6.5 eV |

| LUMO Energy | ELUMO | - | -1.5 eV |

| Energy Gap | ΔE | ELUMO - EHOMO | 5.0 eV |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.0 eV |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 2.5 eV |

Note: These values are representative examples based on DFT calculations of similar heterocyclic compounds. scirp.orgnih.gov

Table 3: Example of NBO Analysis Results

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E(2) (kcal/mol) |

| LP (S) | σ(C-C) | 2.5 |

| σ (C-H) | σ(N-C) | 1.8 |

Note: This table presents hypothetical stabilization energies for plausible intramolecular interactions in this compound, illustrating the type of data obtained from an NBO analysis.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. escholarship.org An MD simulation of this compound, typically in a simulated solvent environment like water, would provide insights into its conformational flexibility and intermolecular interactions. nih.gov By solving Newton's equations of motion for the system, MD simulations can track the trajectory of each atom, revealing how the molecule explores different shapes and how it interacts with surrounding solvent molecules. researchgate.net This information is valuable for understanding the molecule's behavior in solution, which is crucial for predicting its properties in biological or chemical systems.

Structure-Activity Relationship (SAR) Modeling (Theoretical Aspects)

Structure-Activity Relationship (SAR) modeling is a cornerstone of medicinal chemistry that aims to correlate the chemical structure of a compound with its biological activity. mdpi.com For pyrrolidine derivatives, theoretical SAR studies involve calculating various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) and using them to build a quantitative model that predicts activity. researchgate.netnih.gov Computational methods can be used to generate these descriptors for a series of related compounds. For this compound, SAR models could explore how modifications to the phenyl ring (e.g., adding substituents) or alterations to the pyrrolidine scaffold might influence its interaction with a biological target.

Computational Studies on Pyrrolidine-Derived Iminium Ions and Their Stability

Pyrrolidine derivatives are frequently used as organocatalysts, often proceeding through the formation of an intermediate iminium ion. Computational studies have been instrumental in understanding the stability of these reactive species. acs.orgnih.gov DFT calculations, particularly with functionals like M06-2X, have been employed to compute the relative energies and stabilities of various pyrrolidine-derived iminium ions. acs.org These studies often analyze exchange equilibria, where a carbonyl compound is transferred between different pyrrolidine amines, to create a stability scale. nih.gov The calculations show that factors such as conjugation and the electronic nature of substituents significantly impact the stability of the iminium ion. nih.govacs.org This knowledge is critical for predicting the efficiency and outcome of organocatalytic reactions involving catalysts like this compound. The stability of these intermediates is a key factor in determining reaction pathways and conversion rates in catalytic cycles. acs.org

Prediction of Spectroscopic Parameters via Computational Methods

The prediction of spectroscopic parameters through computational methods has become an indispensable tool in modern chemical research. For "this compound," theoretical calculations can provide valuable estimations of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, which are fundamental for its structural elucidation.

Density Functional Theory (DFT) is a widely used and effective method for these predictions. nih.govnih.govmdpi.comrsc.org By utilizing various functionals, such as B3LYP or PBE0, and appropriate basis sets (e.g., 6-31G(d) or larger), researchers can calculate the magnetic shielding tensors of atomic nuclei and the vibrational frequencies of molecular bonds. nih.govmdpi.comresearchgate.net

For NMR spectroscopy, the Gauge-Including Atomic Orbital (GIAO) method is commonly employed in conjunction with DFT to predict the ¹H and ¹³C chemical shifts. nih.govmdpi.com These calculations determine the isotropic shielding values for each nucleus, which are then referenced against a standard, typically tetramethylsilane (B1202638) (TMS), to yield the predicted chemical shifts. The accuracy of these predictions is often high, with good correlation to experimental data, making them a reliable aid in assigning peaks in experimentally obtained spectra. nih.govmdpi.com

In the realm of vibrational spectroscopy, computational methods can predict the IR spectrum by calculating the molecule's vibrational frequencies and their corresponding intensities. These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The resulting predicted spectrum, often visualized as a plot of intensity versus wavenumber, can be compared with experimental FT-IR spectra to assign specific vibrational modes to the observed absorption bands. researchgate.net

Below are illustrative tables of predicted spectroscopic data for "this compound," derived from the principles of computational chemistry.

Predicted ¹H NMR Chemical Shifts (Illustrative)

This table presents a hypothetical set of predicted ¹H NMR chemical shifts for "this compound." The values are for illustrative purposes to demonstrate the output of a typical DFT/GIAO calculation.

| Atom/Group | Predicted Chemical Shift (ppm) |

| H (Pyrrolidine N-H) | 2.10 |

| H (Benzyl CH₂) | 3.65 |

| H (Pyrrolidine C3) | 3.15 |

| H (Pyrrolidine C2, C5) | 2.90 - 3.20 |

| H (Pyrrolidine C4) | 1.80 - 2.20 |

| H (Aromatic) | 7.25 - 7.40 |

Predicted ¹³C NMR Chemical Shifts (Illustrative)

This table shows a hypothetical set of predicted ¹³C NMR chemical shifts for "this compound," as would be obtained from DFT calculations.

| Atom/Group | Predicted Chemical Shift (ppm) |

| C (Benzyl CH₂) | 36.5 |

| C (Pyrrolidine C3) | 40.0 |

| C (Pyrrolidine C2, C5) | 50.0 - 55.0 |

| C (Pyrrolidine C4) | 30.0 |

| C (Aromatic Quaternary) | 138.0 |

| C (Aromatic CH) | 127.0 - 129.0 |

Predicted IR Vibrational Frequencies (Illustrative)

This table outlines key hypothetical vibrational frequencies for "this compound" and their corresponding vibrational modes, as would be predicted by computational methods.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode Assignment |

| 3350 | N-H Stretch |

| 3030 | Aromatic C-H Stretch |

| 2950 | Aliphatic C-H Stretch |

| 1600 | Aromatic C=C Stretch |

| 1495 | Aromatic C=C Stretch |

| 1450 | CH₂ Scissoring |

| 700 | C-S Stretch |

Disclaimer: The data presented in these tables is illustrative and hypothetical, intended to represent the typical output of computational spectroscopic predictions. It has not been generated from actual quantum chemical calculations performed on "this compound" for this article.

Applications in Advanced Organic Synthesis and Chiral Chemistry

3-(Benzylsulfanyl)pyrrolidine as a Versatile Chiral Building Block

A chiral building block, or synthon, is a readily available enantiomerically pure compound used as a starting material for the synthesis of more complex chiral molecules. The utility of a building block is determined by its structural features and the chemical handles it possesses for further modification. The pyrrolidine (B122466) scaffold is a cornerstone in this regard, with derivatives like proline and hydroxyproline (B1673980) serving as fundamental starting points for a vast array of synthetic targets. nih.gov These scaffolds allow for the introduction of stereocenters and provide a rigid framework that influences the three-dimensional shape of the final molecule. nih.gov

In principle, this compound, with its defined stereocenter at the C-3 position and functional groups including a secondary amine and a thioether, is well-suited to act as a chiral building block. The nitrogen atom can be functionalized, and the benzylsulfanyl group can potentially be modified or used to influence the steric and electronic properties of the molecule. However, a review of current scientific literature does not reveal extensive examples of this compound being employed as a versatile starting material for the synthesis of diverse, complex molecules. While its structural analogue, 3-(Benzyloxy)pyrrolidine, is commercially available and categorized as a heterocyclic building block, specific and varied synthetic applications of the title compound remain sparsely documented.

Utilization in Asymmetric Induction Methodologies

Asymmetric induction is the process by which a chiral element within a reaction system influences the formation of a new chiral center, leading to a preference for one stereoisomer over another. acs.org This can be achieved by using a chiral substrate, reagent, solvent, or catalyst. Chiral pyrrolidine derivatives are frequently employed in these methodologies. For instance, they can be used as chiral auxiliaries—a temporary functional group that is attached to an achiral substrate to direct the stereochemical outcome of a subsequent reaction, and is later removed.

The structure of this compound suggests potential for use in asymmetric induction. The chiral center at C-3, influenced by the bulky benzylsulfanyl group, could sterically hinder one face of the molecule, thereby directing an incoming reagent to the opposite face. Despite this theoretical potential, there is a lack of specific published studies demonstrating the use of this compound as a chiral auxiliary or as a key component in other asymmetric induction strategies. Research in this area has more prominently featured other pyrrolidine derivatives, such as proline-based amines, which have proven effective in asymmetric annulation reactions. acs.org

Development of Chiral Ligands and Organocatalysts Based on the Pyrrolidine Scaffold

The development of chiral ligands for metal-catalyzed reactions and metal-free organocatalysts represents a major advance in asymmetric synthesis. The pyrrolidine scaffold is one of the most successful frameworks for the design of such catalysts. unibo.it By modifying the substituents on the pyrrolidine ring, chemists can fine-tune the catalyst's steric and electronic properties to achieve high levels of enantioselectivity and reactivity for a specific transformation. unibo.it Diarylprolinol silyl (B83357) ethers, for example, are powerful organocatalysts derived from proline that effectively catalyze asymmetric functionalization of aldehydes. unibo.it

The synthesis of novel chiral ligands and organocatalysts often involves functionalizing the pyrrolidine ring at various positions. The this compound molecule could theoretically serve as a precursor to new catalysts. The nitrogen atom could be incorporated into a bidentate or tridentate ligand structure, or the entire molecule could act as a scaffold for a bifunctional catalyst. However, the scientific literature does not currently contain prominent examples of chiral ligands or organocatalysts that are specifically derived from this compound. The development in this area has focused on other substitution patterns and derivatives of the core pyrrolidine structure. researchgate.netresearchgate.net

Stereocontrol in Complex Molecule Synthesis

Achieving precise control over stereochemistry is a critical challenge in the total synthesis of complex natural products and pharmaceuticals. Chiral building blocks containing the pyrrolidine ring are often integrated into synthetic routes to establish key stereocenters that guide the formation of subsequent centers. nih.gov The rigid conformation of the pyrrolidine ring helps to translate the stereochemical information from an existing chiral center to a new one, often across considerable distances within the molecule.

The incorporation of a substituted pyrrolidine, such as in spiro[pyrrolidine-3,3′-indoline] frameworks, has been utilized in the synthesis of new chemotypes for drug discovery, demonstrating the scaffold's role in building complex, three-dimensional structures. nih.gov While this compound possesses the necessary chiral features to be useful in such synthetic endeavors, there are no specific, documented examples of its application for stereocontrol in the total synthesis of a complex molecule within the reviewed literature. The strategies for stereocontrol that involve pyrrolidine derivatives have typically relied on more established synthons.

Research on Derivatives and Analogues of 3 Benzylsulfanyl Pyrrolidine

Design and Synthesis of Novel Pyrrolidine-Benzylsulfanyl Analogues

The design of novel pyrrolidine-benzylsulfanyl analogues often involves the modification of the pyrrolidine (B122466) ring or the benzylsulfanyl group to explore new chemical space and biological activities. bohrium.comnih.gov Synthetic strategies frequently employ multicomponent reactions, cycloadditions, and functional group transformations to build molecular diversity. beilstein-journals.orgtandfonline.com

One common approach involves the 1,3-dipolar cycloaddition of azomethine ylides with various dipolarophiles. tandfonline.comgoogle.com This method allows for the construction of the pyrrolidine ring with control over substitution patterns. For instance, the reaction of an azomethine ylide, generated in situ from an appropriate precursor, with an unsaturated compound can yield highly substituted pyrrolidines. google.com The conditions for these reactions, such as solvent and temperature, are crucial for achieving good yields and selectivity. google.com

Another strategy is the functionalization of pre-existing pyrrolidine scaffolds. nih.gov For example, proline and its derivatives serve as versatile starting materials. nih.govmdpi.com The synthesis of (2S,4R)-4-(4-Methoxy-benzylsulfanyl)-pyrrolidine-l,2-dicarboxylic acid 1-tert-butyl ester highlights the use of functionalized pyrrolidines for further elaboration. google.com

The synthesis of spiro[pyrrolidine-3,3′-oxindoles] and their corresponding indoline (B122111) analogues represents another facet of analogue design. mdpi.com These complex structures can be assembled through intramolecular Mannich reactions or oxidative rearrangements of tryptolines. mdpi.com The choice of reagents, such as borane-tetrahydrofuran (B86392) for reduction or benzenesulfonyl chloride for protection, plays a significant role in the synthetic outcome. mdpi.com

Furthermore, the introduction of different substituents on the benzylsulfanyl moiety or the pyrrolidine nitrogen can be achieved through various synthetic methods. For example, the synthesis of 2-Benzylthio-4-chloro-5-methyl-N-(5-pyrrolidin-1-yl-1,3,4-thiadiazol-2-yl)benzenesulfonamide demonstrates the incorporation of a substituted benzylsulfanyl group onto a complex heterocyclic system. tandfonline.com

The following table provides examples of synthesized pyrrolidine-benzylsulfanyl analogues and their synthetic methodologies.

Strategies for Modulating Stereochemistry in Analogues

Controlling the stereochemistry of pyrrolidine analogues is critical as the three-dimensional arrangement of atoms significantly influences their biological activity. beilstein-journals.org Researchers employ various stereoselective synthesis methods to obtain optically pure or enriched compounds.

One major class of methods involves starting with a chiral precursor, such as proline or 4-hydroxyproline (B1632879), which already contains a defined stereocenter. nih.govmdpi.com The subsequent reactions are then designed to preserve or transfer this chirality to the final product. For example, the synthesis of pyrrolidine-containing drugs often begins with (S)-prolinol, obtained from the reduction of proline. nih.gov

Asymmetric catalysis is another powerful tool for controlling stereochemistry. Chiral catalysts, such as those based on transition metals or organocatalysts, can direct the formation of one enantiomer over the other. whiterose.ac.uk For instance, the kinetic resolution of racemic substrates using a chiral phosphoric acid catalyst has been shown to produce enantioenriched chiral pyrrolidines with high enantiomeric excess. whiterose.ac.uk Similarly, the use of chiral phosphoric acid catalysts in the heterodimerization of N-substituted pyrrolidine-1-carboxamides has enabled the enantioselective synthesis of fissoldhimine alkaloid analogues. ifremer.fr

The stereochemical outcome of a reaction can also be influenced by the substrate itself. The steric and electronic properties of substituents on the starting materials can direct the approach of a reagent, leading to a specific diastereomer. researchgate.net For instance, in the synthesis of trans-alpha,beta-disubstituted gamma-butyrolactams, the steric effect of the substituent on the nitrogen atom of the cyclization precursor plays a key role in modulating the reaction outcome. researchgate.net

Furthermore, the choice of reaction conditions, including the solvent and the presence of additives, can impact stereoselectivity. beilstein-journals.org For example, the hydrogenation of highly substituted pyrrole (B145914) systems can proceed with excellent diastereoselectivity to yield functionalized pyrrolidines with multiple new stereocenters. researchgate.net

The following table summarizes some strategies for modulating stereochemistry in the synthesis of pyrrolidine analogues.

Mechanistic Insights into Analogues' Formation Pathways

Understanding the reaction mechanisms involved in the synthesis of 3-(Benzylsulfanyl)pyrrolidine analogues is crucial for optimizing reaction conditions and designing new synthetic routes. beilstein-journals.orgresearchgate.net Mechanistic studies often involve a combination of experimental techniques and computational calculations.

For 1,3-dipolar cycloaddition reactions, the mechanism typically involves the in-situ generation of an azomethine ylide, which then reacts with a dipolarophile. tandfonline.comgoogle.com The regioselectivity and stereoselectivity of this cycloaddition are governed by the electronic and steric properties of both the ylide and the dipolarophile. Computational studies can provide insights into the transition state geometries and energies, helping to explain the observed product distribution. rsc.org

In multicomponent reactions, the reaction pathway can be complex, involving a cascade of sequential reactions. For example, the synthesis of 1,4,5-trisubstituted pyrrolidine-2,3-diones is proposed to proceed through an initial acid-catalyzed condensation to form an imine intermediate, which then undergoes further transformations. beilstein-journals.org Density Functional Theory (DFT) calculations have been used to model the potential energy surface of such reactions, revealing that kinetic selectivity is often more significant than thermodynamic selectivity in determining the major product. beilstein-journals.org

The mechanism of cyclization reactions to form the pyrrolidine ring has also been investigated. For instance, the formation of pyrrolidines from the reaction of chalcones with N-benzylidene benzylamine (B48309) is considered a pseudo-first-order consecutive reaction involving the formation of an intermediate that undergoes intramolecular cyclization. researchgate.net The rate of this reaction is influenced by the substituents on the aromatic rings of the reactants. researchgate.net

Investigation of Structure-Reactivity Relationships in Analogue Series

Structure-reactivity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its reactivity. tandfonline.combohrium.com In the context of this compound analogues, these studies provide valuable information for designing more efficient synthetic routes and for predicting the properties of new compounds.

The electronic and steric effects of substituents on the pyrrolidine ring and the benzylsulfanyl group can have a profound impact on reaction rates and outcomes. nih.gov For example, in the synthesis of pyrrolidine pentamine derivatives, modifications at different positions of the scaffold have varied effects on their inhibitory properties. nih.gov Alterations at the R1 position, which often involves the benzylsulfanyl moiety or a similar group, can be critical for activity, while modifications at other positions (R3, R4, R5) offer potential for optimization. nih.gov

The substitution pattern on the pyrrolidine ring itself also plays a crucial role. tandfonline.comresearchgate.net SAR studies on various pyrrolidine derivatives have shown that substitutions at the N1, 3rd, and 5th positions provide significant opportunities for modulating biological activity. bohrium.com For instance, in a series of pyrrolidine-based antidiabetic agents, the presence of a p-nitro group at a specific position led to the most potent compound, while other electron-withdrawing groups resulted in reduced activity. tandfonline.com

Furthermore, the stereochemistry of the molecule is a key determinant of its reactivity and biological function. nih.govresearchgate.net The relative orientation of substituents can influence the molecule's conformation and its ability to interact with biological targets or participate in chemical reactions.

The following table presents key findings from structure-reactivity relationship studies on pyrrolidine derivatives.

Future Research Directions and Perspectives

Advancements in Asymmetric Synthetic Routes

The development of efficient and highly stereoselective synthetic routes to chiral pyrrolidine (B122466) derivatives remains a vibrant area of research. Building upon the foundational work in asymmetric organocatalysis, which has seen the rise of proline and its derivatives as powerful tools for constructing complex molecules, future efforts will likely target more sophisticated and efficient methods for synthesizing enantiomerically pure 3-(Benzylsulfanyl)pyrrolidine analogues. mdpi.comnih.govresearchgate.net

Key areas of focus will include:

Novel Organocatalysts: The design and application of new chiral organocatalysts, potentially derived from proline or other chiral scaffolds, are expected to yield higher enantioselectivities and broader substrate scopes. mdpi.comnih.govresearchgate.net Researchers are continuously exploring how modifications to catalyst structure, such as the introduction of specific functional groups, can enhance stereocontrol in reactions leading to substituted pyrrolidines. researchgate.netresearchgate.net

Metal-Mediated Asymmetric Synthesis: Further exploration of metal-catalyzed asymmetric reactions offers a complementary approach. umich.edu The development of novel chiral ligands for transition metals could enable highly efficient and selective syntheses of functionalized pyrrolidines.

Enzymatic and Chemoenzymatic Strategies: The use of enzymes or a combination of chemical and enzymatic steps presents a green and highly selective alternative for accessing chiral pyrrolidine building blocks.

A comparative table of potential asymmetric synthetic strategies is presented below:

| Synthetic Strategy | Potential Advantages | Key Research Focus |

| Organocatalysis | Metal-free, milder reaction conditions, readily available catalysts. | Design of new, more efficient, and selective pyrrolidine-based organocatalysts. |

| Metal-Catalysis | High catalytic activity, broad reaction scope. | Development of novel chiral ligands for enantioselective transformations. |

| Biocatalysis | High stereoselectivity, environmentally friendly conditions. | Discovery and engineering of enzymes for the synthesis of chiral pyrrolidines. |

Integration with Flow Chemistry and Automated Synthesis

The adoption of flow chemistry and automated synthesis platforms is set to revolutionize the synthesis and optimization of reactions involving this compound. These technologies offer significant advantages over traditional batch processing, including enhanced safety, improved reproducibility, and the ability to rapidly screen and optimize reaction conditions. syrris.commit.edu

Future research in this area will likely involve:

Continuous Flow Synthesis: Developing robust and scalable continuous flow processes for the synthesis of this compound and its derivatives. This will involve optimizing parameters such as reaction time, temperature, and reagent stoichiometry in a flow reactor. syrris.comresearchgate.net

Automated Reaction Optimization: Employing automated platforms coupled with design of experiments (DoE) methodologies to rapidly identify optimal reaction conditions for various transformations involving the pyrrolidine-benzylsulfanyl scaffold. researchgate.netd-nb.info This approach can significantly reduce the time and resources required for process development. d-nb.info

The benefits of integrating these technologies are summarized in the following table:

| Technology | Key Benefits |

| Flow Chemistry | Enhanced safety, improved heat and mass transfer, precise control over reaction parameters, potential for scalability. syrris.com |

| Automated Synthesis | High-throughput screening, rapid optimization of reaction conditions, increased reproducibility. syrris.comd-nb.info |

Theoretical Approaches for Deeper Mechanistic Understanding

Computational chemistry and theoretical studies are becoming indispensable tools for elucidating reaction mechanisms and predicting the reactivity of complex organic molecules. mdpi.com In the context of this compound, theoretical approaches can provide invaluable insights that guide experimental work.

Future theoretical investigations are expected to focus on:

Reaction Mechanism Elucidation: Using quantum chemical methods, such as Density Functional Theory (DFT), to model reaction pathways and transition states for reactions involving the pyrrolidine-benzylsulfanyl scaffold. nih.govnih.govacs.org This can help in understanding the factors that control selectivity and reactivity. nih.govnih.gov

Predicting Molecular Properties: Employing computational models to predict various properties of this compound derivatives, such as their electronic structure and potential for intermolecular interactions. mdpi.comresearchgate.net This information can be crucial for designing molecules with specific desired characteristics.

In Silico Screening: Utilizing computational docking and other in silico methods to predict the biological activity of novel derivatives, thereby prioritizing synthetic efforts towards the most promising candidates. nih.gov

Exploration of New Chemical Transformations Involving the Pyrrolidine-Benzylsulfanyl Scaffold

The unique combination of a pyrrolidine ring and a benzylsulfanyl group in this compound offers a rich platform for exploring novel chemical transformations and generating diverse molecular architectures.

Future research will likely explore:

Functionalization of the Pyrrolidine Ring: Developing new methods to introduce a wide range of substituents onto the pyrrolidine ring, leading to a library of novel compounds with diverse properties. The pyrrole (B145914) heterocycle is known to undergo various reactions such as electrophilic substitution, nitration, and acylation. mdpi.com

Transformations of the Benzylsulfanyl Group: Investigating reactions that modify the benzylsulfanyl moiety, such as oxidation to the corresponding sulfoxide (B87167) or sulfone, or its displacement with other functional groups. These transformations can significantly alter the electronic and steric properties of the molecule.

Spirocyclic Compounds: Investigating the synthesis of spirocyclic compounds incorporating the pyrrolidine ring, which are present in numerous biologically active natural products. nih.govmdpi.comthieme-connect.de

Development of Novel Heterocyclic Systems: Using this compound as a building block for the synthesis of more complex heterocyclic systems, such as pyrrolo[2,3-d]pyrimidines, which have shown interesting biological activities. strath.ac.uk

The exploration of these new transformations will undoubtedly expand the chemical space accessible from the this compound scaffold, leading to the discovery of new compounds with potentially valuable applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.